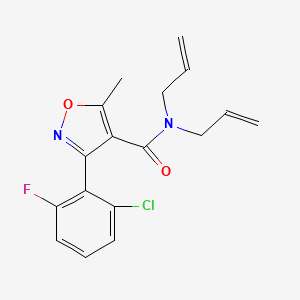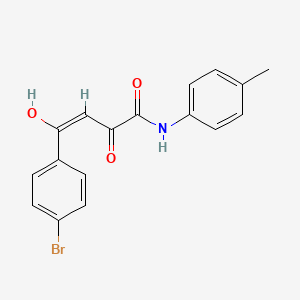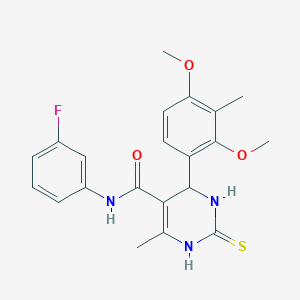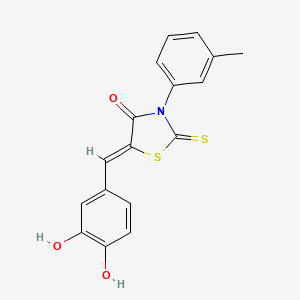![molecular formula C18H36ClNO2 B5227845 1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol](/img/structure/B5227845.png)
1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The piperidine ring is then alkylated with 4-methyl groups using alkyl halides in the presence of a base.
Ether Formation: The final step involves the formation of the ether linkage by reacting the piperidine derivative with 3,3,5-trimethylcyclohexanol under dehydrating conditions.
Industrial Production Methods
Industrial production methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-1-ol: A similar compound with a different hydroxyl group position.
1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]butan-2-ol: A compound with an extended carbon chain.
Uniqueness
1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2.ClH/c1-14-5-7-19(8-6-14)12-16(20)13-21-17-9-15(2)10-18(3,4)11-17;/h14-17,20H,5-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAPLGQYRVYIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2CC(CC(C2)(C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)



![3-[4-(4-Methylphenoxy)butyl]pentane-2,4-dione](/img/structure/B5227811.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5227830.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B5227865.png)
![2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5227879.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5227882.png)
![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
